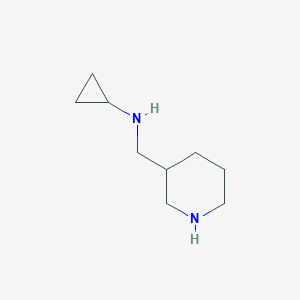

N-(Piperidin-3-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLZOECPCUNVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592614 | |

| Record name | N-[(Piperidin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226016-69-8 | |

| Record name | N-[(Piperidin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of Alkenes Followed by Functionalization

The cyclopropane ring is typically synthesized via [2+1] cycloaddition or transition metal-catalyzed methods. A common approach involves reacting α,β-unsaturated esters with trimethylsulfoxonium iodide under basic conditions (e.g., NaH or NaOH in DMSO), yielding cyclopropane carboxylates . For N-(Piperidin-3-ylmethyl)cyclopropanamine, the ester intermediate is hydrolyzed to the carboxylic acid, which is subsequently converted to the amine via a Curtius rearrangement (Scheme 1) .

Key Steps:

-

Cyclopropanation: (E)-3-(Substituted phenyl)acrylic acid ester + trimethylsulfoxonium iodide → Cyclopropane carboxylate.

-

Hydrolysis: Cyclopropane carboxylate → Cyclopropane carboxylic acid.

-

Curtius Rearrangement: Carboxylic acid → Acyl azide → Isocyanate → Amine .

Advantages: High stereoselectivity achievable via chiral auxiliaries (e.g., Oppolzer’s sultam) .

Challenges: Low yields (~30–40%) due to multi-step purifications and hazardous intermediates (e.g., acyl azides) .

Reductive Amination Strategies

Reductive amination offers a direct route to link cyclopropanamine with piperidine-3-carbaldehyde. Cyclopropanamine reacts with the aldehyde in the presence of NaBH₃CN or H₂/Pd-C, forming the secondary amine (Scheme 2).

Reaction Conditions:

-

Solvent: MeOH or EtOH.

-

Catalyst: Pd/C (for H₂) or NaBH₃CN.

-

Yield: 60–75% (optimized).

Limitations: Piperidine-3-carbaldehyde availability and potential over-alkylation.

Alkylation of Cyclopropanamine

Cyclopropanamine undergoes alkylation with 3-(bromomethyl)piperidine under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF). This one-step method is efficient but requires careful control to avoid di-alkylation (Scheme 3).

Optimization:

Industrial Relevance: Scalable with continuous flow reactors to enhance safety and yield .

Asymmetric Cyclopropanation Using Chiral Catalysts

Enantioselective synthesis employs chiral catalysts (e.g., Rh₂(S-PTTL)₄) for cyclopropanation of styrene derivatives. The resulting chiral cyclopropane is functionalized to the amine and coupled with piperidine-3-methanol via Mitsunobu reaction (Scheme 4).

Conditions:

-

Catalyst: Rh(II) or Cu(I) complexes.

Drawbacks: High catalyst costs and complex purification.

Gabriel Synthesis for Amine Protection

Cyclopropane carboxylic acid is converted to the phthalimide-protected amine via the Gabriel synthesis. After deprotection, the amine reacts with 3-(chloromethyl)piperidine (Scheme 5).

Steps:

-

Cyclopropane carboxylic acid → Acid chloride (SOCl₂).

-

Phthalimide substitution → Protected amine.

-

Deprotection (hydrazine) → Cyclopropanamine.

Yield: 55–70% (overall).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclopropanation | Cycloaddition, Curtius rearrangement | 30–40% | Stereoselective | Multi-step, hazardous intermediates |

| Reductive Amination | Aldehyde + amine → secondary amine | 60–75% | One-step, efficient | Limited aldehyde availability |

| Alkylation | SN2 reaction | 50–65% | Scalable | Di-alkylation side products |

| Asymmetric Synthesis | Chiral catalyst + Mitsunobu | 40–50% | High enantiopurity | Expensive catalysts |

| Gabriel Synthesis | Protection/deprotection | 55–70% | Avoids over-alkylation | Lengthy procedure |

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

N-(Piperidin-3-ylmethyl)cyclopropanamine serves as a valuable building block in organic synthesis. Its structure allows for the creation of diverse derivatives that can be utilized in the development of pharmaceuticals and other organic compounds. The ability to modify the piperidine ring and cyclopropane moiety enhances its utility in synthetic chemistry.

2. Reaction Mechanisms

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate, it can form N-oxide derivatives.

- Reduction : It can be reduced to yield amine derivatives using hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : The piperidine ring can be functionalized through nucleophilic substitution, allowing for the introduction of different substituents.

Biological Applications

1. Potential Therapeutic Properties

this compound is being investigated for its potential as a therapeutic agent. Its structural features suggest interactions with neurotransmitter systems, particularly acetylcholine receptors, which may lead to applications in treating neurological disorders.

2. Ligand Development

The compound has been explored as a ligand in biochemical assays, which can help elucidate its mechanism of action and interactions with biological targets. This is crucial for understanding its therapeutic potential and optimizing its efficacy .

Medicinal Chemistry

1. Drug Development

Due to its biological activity, this compound may serve as a lead compound in drug discovery programs aimed at developing new medications. Its derivatives have been shown to possess significant pharmacological effects, making them candidates for further investigation in clinical settings .

2. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the piperidine ring or cyclopropane structure can lead to differences in receptor selectivity and potency, guiding the design of more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features

The primary distinction among analogs lies in the substitution pattern on the piperidine ring and the attached functional groups. For example:

- N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS 1250526-55-6): Substitution at the 2-position of piperidine .

- N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine (CAS 1353977-04-4): Benzyl group at the 1-position of piperidine .

- N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9): Pyridine replaces piperidine .

Physicochemical Properties

Biological Activity

N-(Piperidin-3-ylmethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanamine core linked to a piperidine ring. Its molecular formula and weight are approximately and 154.25 g/mol, respectively. The piperidine moiety is substituted at the nitrogen atom with a methyl group, which enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| Structural Features | Piperidine, Cyclopropane |

1. Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems, particularly acetylcholine receptors. Compounds with similar structures have been shown to exhibit antidepressant effects by modulating these systems.

2. Anticancer Properties

Studies suggest that derivatives of this compound can reverse drug resistance in cancer cells, particularly those overexpressing P-glycoprotein (P-gp). For instance, in vitro assays demonstrated that certain analogues could inhibit P-gp ATPase activity, enhancing the efficacy of chemotherapeutic agents such as paclitaxel .

3. Pharmacokinetic Properties

The compound's ability to stimulate or inhibit ATPase activity has implications for its pharmacokinetic profile. Compounds that stimulate ATPase activity are often considered substrates of P-gp, while those that inhibit it may enhance the bioavailability of co-administered drugs .

Study on Drug Resistance Reversal

A notable study conducted on HEK293 cells revealed that this compound derivatives could effectively reverse paclitaxel resistance by interacting with the P-glycoprotein binding site. The results indicated a significant reduction in tumor volume when these compounds were administered in vivo without apparent side effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of the piperidine ring's substitution pattern on biological activity. Variations in substituents led to significant differences in receptor selectivity and potency against cancer cell lines.

| Compound | Activity | Notes |

|---|---|---|

| This compound | Anticancer activity | Reverses P-gp-mediated drug resistance |

| N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | Antidepressant effects | Modulates neurotransmitter systems |

| N-cyclopropyl-N-methylpiperidin-3-amine | Varies in cyclic structure | Influences overall biological activity |

Q & A

Basic: What safety protocols are critical when handling N-(Piperidin-3-ylmethyl)cyclopropanamine in laboratory settings?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles certified to government standards (e.g., ANSI Z87.1). Use face shields if aerosol generation is possible .

- Ventilation: Work in a fume hood to avoid inhalation exposure, as the compound may cause respiratory irritation (H335) .

- First Aid: For eye contact, rinse with water for ≥15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .

Basic: Which analytical methods are recommended for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclopropane ring and piperidine-methyl connectivity. Compare chemical shifts with structurally similar compounds (e.g., N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., CHN) and detect impurities .

- Chromatography: Employ HPLC or GC with UV/Vis or MS detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve byproducts .

Advanced: How can synthetic routes be optimized to improve yield and reduce side products?

Answer:

- Catalyst Screening: Test palladium or nickel catalysts for reductive amination steps, as used in analogous piperidine-cyclopropane syntheses .

- Reaction Conditions: Optimize temperature (e.g., 50–80°C) and solvent polarity (e.g., THF vs. DMF) to favor cyclopropane ring stability. Monitor reaction progress via TLC or in-situ IR .

- Purification: Use column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from unreacted amines or cyclopropane derivatives .

Advanced: How should researchers address conflicting data on the compound’s toxicity and environmental impact?

Answer:

- Comparative Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) and compare results with structurally related compounds (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride) to identify trends .

- Ecotoxicology Testing: Perform acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines, as existing SDS lack ecological data .

- Meta-Analysis: Review historical data from analogs (e.g., piperidine derivatives) to infer potential hazards and design mitigation strategies .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature: Store at 2–8°C in a dark environment to prevent thermal degradation or photolytic reactions .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as moisture may hydrolyze the cyclopropane ring .

- Inert Atmosphere: For bulk quantities, store under argon or nitrogen to minimize oxidative decomposition .

Advanced: How can computational modeling predict reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the cyclopropane C-C bonds to assess ring-opening tendencies under acidic/basic conditions .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., dopamine receptors) to guide functionalization for medicinal chemistry applications .

- Retrosynthetic Analysis: Use software (e.g., Chematica) to propose alternative synthetic pathways and evaluate feasibility .

Advanced: What strategies validate the compound’s role in modulating biological targets (e.g., neurotransmitter receptors)?

Answer:

- Binding Assays: Perform radioligand displacement studies (e.g., H-spiperone for dopamine D3 receptors) to measure affinity (K) and selectivity over related receptors (e.g., D2) .

- Functional Assays: Use cAMP accumulation or calcium flux assays to assess agonist/antagonist activity in transfected cell lines .

- Structural Biology: Co-crystallize the compound with target proteins (e.g., via X-ray crystallography) to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.